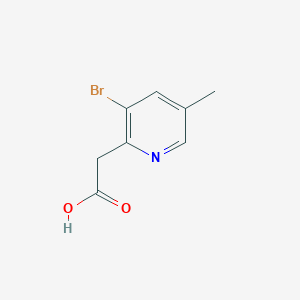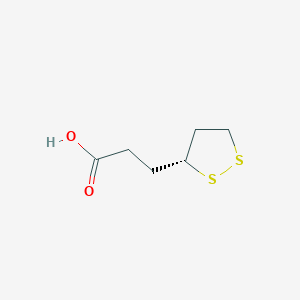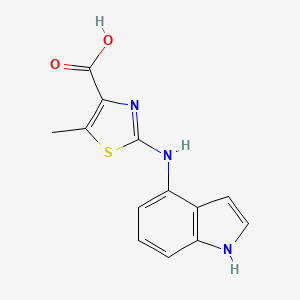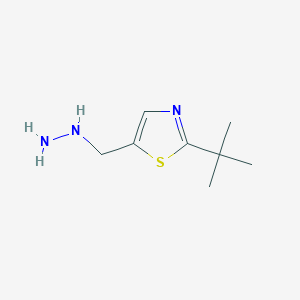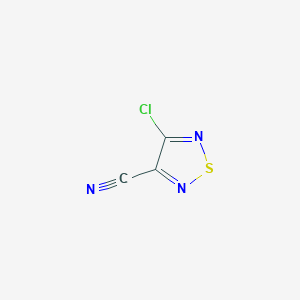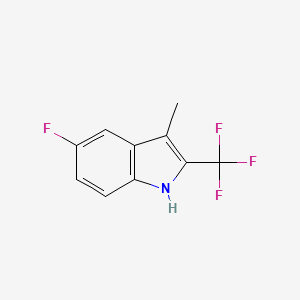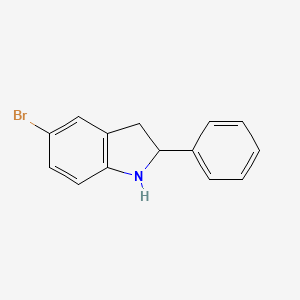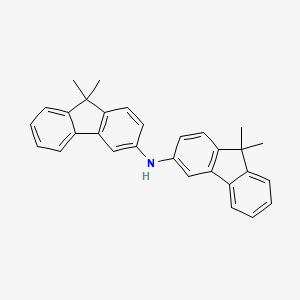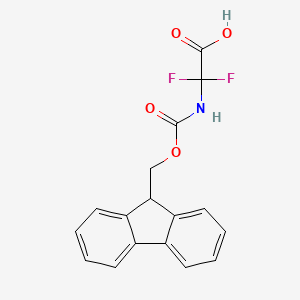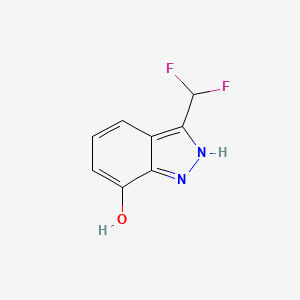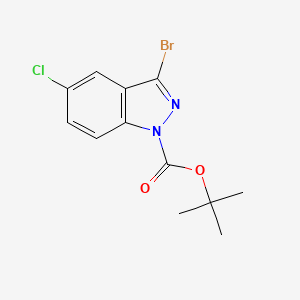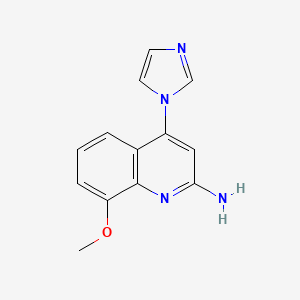
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. One common method involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the imidazole ring . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as copper(I) or palladium(II) salts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-yl)benzaldehyde: This compound is used in the synthesis of various targets with antifungal and antibacterial activity.
1-(4-Methoxyphenyl)-1H-imidazole: Known for its use as a catalyst in the catalytic epoxidation of olefins.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H12N4O |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
4-imidazol-1-yl-8-methoxyquinolin-2-amine |
InChI |
InChI=1S/C13H12N4O/c1-18-11-4-2-3-9-10(17-6-5-15-8-17)7-12(14)16-13(9)11/h2-8H,1H3,(H2,14,16) |
Clave InChI |
JTNHXEKTPDMQED-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1N=C(C=C2N3C=CN=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


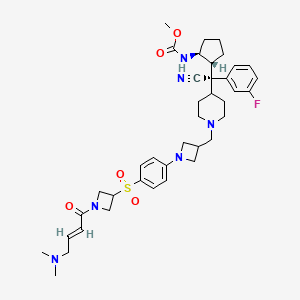
![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)

